molecular formula C24H27F2N5O4 B609903 ペミガチニブ CAS No. 1513857-77-6

ペミガチニブ

カタログ番号: B609903
CAS番号: 1513857-77-6
分子量: 487.5 g/mol
InChIキー: HCDMJFOHIXMBOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ペミガチニブは、ペマザイアというブランド名で販売されている抗がん剤であり、主に胆管がん(胆管癌)の治療に使用されます。 それは、線維芽細胞増殖因子受容体(FGFR)1〜3の選択的、強力、可逆的、経口阻害剤です ペミガチニブは、腫瘍細胞のFGFR2を阻害することにより、腫瘍細胞の増殖と転移を阻止します .

科学的研究の応用

Pemigatinib has a wide range of scientific research applications, including:

作用機序

ペミガチニブは、FGFR1、FGFR2、およびFGFR3の活性を阻害することによってその効果を発揮します。 これらの受容体は、細胞の増殖、生存、および移動を調節する細胞シグナル伝達経路に関与しています 。これらの受容体を阻害することによって、ペミガチニブは癌細胞の増殖と転移を阻止します。 関与する分子標的および経路には、RAS-MAPK、PI3K-AKT、STAT、およびPLCγ経路が含まれます .

類似の化合物との比較

ペミガチニブは、以下のような他のFGFR阻害剤と比較されます。

    フチバチニブ: 胆管癌の治療に使用される別のFGFR阻害剤。

    エルダフィチニブ: 尿路上皮癌の治療に使用されるFGFR阻害剤。

    インフィグラチニブ: 胆管癌の治療に使用されるFGFR阻害剤.

ペミガチニブは、FGFR1〜3に対する選択性と効力が独特であり、FGFR2融合または再編成を伴う患者の貴重な標的治療薬となっています .

生化学分析

Biochemical Properties

Pemigatinib interacts with fibroblast growth factor receptors (FGFRs) 1–3, inhibiting their activity . The extensive network of hydrogen bonds and van der Waals contacts found in the FGFR1-Pemigatinib binding mode accounts for its high potency .

Cellular Effects

Pemigatinib influences cell function by inhibiting FGFRs, which regulate cell migration, proliferation, and cell differentiation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pemigatinib exerts its effects at the molecular level by binding to FGFRs and inhibiting their activity . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over the course of a single-arm, phase 2 study, patients with pretreated, advanced CCA who received Pemigatinib once daily had an objective response; nearly half had stable disease . The long-term effects of Pemigatinib on cellular function in in vitro or in vivo studies are still being researched .

Dosage Effects in Animal Models

The effects of Pemigatinib vary with different dosages in animal models .

Metabolic Pathways

Pemigatinib is involved in the FGFR signaling pathway . It interacts with FGFRs, which can lead to effects on metabolic flux or metabolite levels .

Transport and Distribution

Current studies focus on its interactions with FGFRs and the effects on its localization or accumulation .

Subcellular Localization

Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路および反応条件

ペミガチニブは、さまざまな化学反応を含む多段階プロセスによって合成されます。 反応条件には、多くの場合、溶媒、触媒、および特定の温度と圧力の設定が含まれ、所望の化学的変換が確実に行われます .

工業生産方法

ペミガチニブの工業生産には、化合物の純度と収率を維持しながら、ラボでの合成をより大規模に拡大することが含まれます。 このプロセスには、反応条件、精製技術、および品質管理対策の最適化が必要であり、最終製品が規制基準を満たすことを保証します .

化学反応の分析

反応の種類

ペミガチニブは、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

ペミガチニブの合成および反応で使用される一般的な試薬には以下が含まれます。

    酸化剤: 過酸化水素または過マンガン酸カリウムなど。

    還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなど。

    置換試薬: ハロゲンまたはアルキル化剤など.

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成される場合があり、還元反応では脱ヒドロキシル化化合物が生成される場合があります .

科学的研究アプリケーション

ペミガチニブは、次を含む幅広い科学的研究アプリケーションを持っています。

類似化合物との比較

Pemigatinib is compared with other FGFR inhibitors such as:

Pemigatinib is unique in its selectivity and potency for FGFR1–3, making it a valuable targeted therapy for patients with FGFR2 fusions or rearrangements .

生物活性

Pemigatinib (INCB054828) is a selective inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3, primarily developed for the treatment of cholangiocarcinoma and other solid tumors with FGFR alterations. This compound has gained attention due to its potent biological activity against various FGFR mutations and its potential applications in precision medicine.

Pemigatinib operates by binding to the ATP-binding pocket of FGFRs, inhibiting their kinase activity. The structural analysis reveals that pemigatinib forms extensive hydrogen bonds and van der Waals interactions, contributing to its high potency. Notably, it maintains significant activity against specific gatekeeper mutations, such as FGFR2 V564I, while showing reduced efficacy against others like FGFR4 and certain Val-to-Met/Phe mutations .

Binding Characteristics

The binding of pemigatinib to FGFR1 has been characterized through crystallography, revealing:

  • IC50 Values :
    • FGFR1: 0.2 nM
    • FGFR2: 1.2 nM
    • FGFR3: 1.4 nM
    • FGFR4: ~15 nM (75-fold less potent compared to FGFR1)

This specificity underlines pemigatinib's potential as a targeted therapy for cancers driven by FGFR alterations .

Case Studies and Clinical Trials

Pemigatinib has been evaluated in several clinical studies, including the FIGHT-207 basket study, which assessed its efficacy across various tumor types with FGFR alterations. Key findings include:

  • Response Rates :
    • Objective response rates were observed in cholangiocarcinoma and bladder cancer.
    • Notable responses were also recorded in patients with central nervous system tumors, pancreatic cancer (KRAS wild-type), and cervical cancer.

The study highlighted that certain activating mutations in the FGFR pathway could predict clinical benefit from pemigatinib treatment. For instance, co-mutations in TP53 were associated with lack of response, whereas alterations in BAP1 correlated with improved outcomes .

Resistance Mechanisms

Research has identified mechanisms of resistance to pemigatinib, including:

  • Primary Resistance : Associated with baseline mutations in tumor suppressor genes like TP53.
  • Acquired Resistance : Linked to gatekeeper mutations in the FGFR pathway.

Serial circulating tumor DNA (ctDNA) analysis has been instrumental in elucidating these resistance mechanisms, emphasizing the need for ongoing monitoring during treatment .

Pharmacokinetics and Safety Profile

Pemigatinib's pharmacokinetic properties indicate that it achieves effective target inhibition at low oral doses. Preclinical studies demonstrated that it suppresses tumor growth in xenograft models harboring FGFR alterations. The combination of pemigatinib with cisplatin showed enhanced efficacy compared to either agent alone, indicating a favorable safety profile that warrants further exploration .

Summary of Findings

The biological activity of pemigatinib underscores its role as a promising therapeutic agent for cancers associated with FGFR dysregulation. Its selective inhibition of FGFR1-3, coupled with insights into resistance mechanisms and clinical efficacy across diverse tumor types, positions pemigatinib as a critical player in targeted cancer therapy.

Feature Details
Targeted Receptors FGFR1, FGFR2, FGFR3
IC50 Values FGFR1: 0.2 nM; FGFR2: 1.2 nM; FGFR3: 1.4 nM; FGFR4: ~15 nM
Clinical Indications Cholangiocarcinoma, bladder cancer, CNS tumors
Resistance Mechanisms TP53 co-mutations (primary), gatekeeper mutations (acquired)
Combination Therapy Efficacy Enhanced response with cisplatin

特性

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027955
Record name Pemigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy.
Record name Pemigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1513857-77-6
Record name Pemigatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513857776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemigatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pemigatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEMIGATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6BX7BL23K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemigatinib
Reactant of Route 2
Reactant of Route 2
Pemigatinib
Reactant of Route 3
Pemigatinib
Reactant of Route 4
Reactant of Route 4
Pemigatinib
Reactant of Route 5
Reactant of Route 5
Pemigatinib
Reactant of Route 6
Pemigatinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。